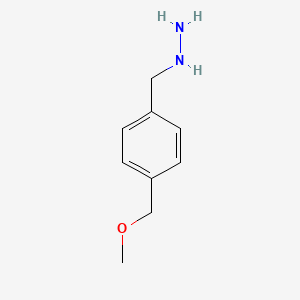
(4-(Methoxymethyl)benzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methoxymethyl)benzyl)hydrazine is an organic compound with the molecular formula C9H14N2O It is a derivative of benzylhydrazine, where the benzyl group is substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxymethyl)benzyl)hydrazine typically involves the reaction of (4-(Methoxymethyl)benzyl)chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(4-(Methoxymethyl)benzyl)chloride+hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-(Methoxymethyl)benzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-(Methoxymethyl)benzyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Methoxymethyl)benzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
(4-(Methoxymethyl)benzyl)hydrazine can be compared with other benzylhydrazine derivatives, such as:
Benzylhydrazine: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
(4-Methoxybenzyl)hydrazine: Contains a methoxy group directly attached to the benzene ring, leading to different reactivity and applications.
(4-(Methoxymethyl)phenyl)hydrazine: Similar structure but with the methoxymethyl group attached to the phenyl ring, affecting its chemical behavior.
The uniqueness of this compound lies in the presence of the methoxymethyl group, which can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
(4-(Methoxymethyl)benzyl)hydrazine is an organic compound with the molecular formula C₉H₁₂N₂O, characterized by a methoxymethyl group attached to a benzyl hydrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of diabetes management and antimicrobial applications.
The synthesis of this compound typically involves the reaction of benzyl chloride with hydrazine hydrate in the presence of a base. The general synthetic route can be summarized as follows:
- Reactants : Benzyl chloride, hydrazine hydrate.
- Conditions : Base (e.g., sodium hydroxide).
- Product : this compound.
This compound features a hydrazine functional group (-NH-NH₂), which is crucial for its biological activity.
Antiglycation Properties
Research indicates that this compound exhibits antiglycation properties, which may help prevent complications related to diabetes by inhibiting the formation of advanced glycation end products (AGEs). A study evaluated various derivatives of benzoylhydrazones, revealing that certain compounds had IC₅₀ values significantly lower than standard antiglycation agents like rutin, indicating strong potential for therapeutic applications in diabetes management .
| Compound Name | IC₅₀ Value (µM) | Comparison Standard |
|---|---|---|
| This compound | TBD | Rutin (IC₅₀ = 294.5 ± 1.5 µM) |
| 4-Methoxybenzoylhydrazone | 216.52 | Rutin |
| Aminoguanidine | 1168.24 | Rutin |
The mechanism of action for this compound is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. Preliminary data suggest that it may inhibit specific enzymes involved in glycation processes, providing insights into its potential therapeutic mechanisms against AGE formation .
Case Studies and Research Findings
Several studies have explored related compounds and their biological activities:
- A series of 4-methoxybenzoylhydrazones were synthesized and evaluated for antiglycation activity, with some exhibiting IC₅₀ values lower than that of rutin, indicating their potential as drug leads for glycation inhibition .
- The structure-activity relationship (SAR) studies reveal that variations in substituents significantly affect the biological activity against protein glycation .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
[4-(methoxymethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-12-7-9-4-2-8(3-5-9)6-11-10/h2-5,11H,6-7,10H2,1H3 |
InChI Key |
WBDZFGFBABENIG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















